Basicity Comparison: pKa of 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine vs. Mono-Chloro and Non-Fluorinated Analogs
The target compound exhibits a predicted pKa of −5.92 ± 0.10, which is 3.16 log units more acidic (less basic) than the mono-chloro analog 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine (pKa −2.76 ± 0.10) and 1.08 log units more acidic than 2,6-dichloro-3-(trifluoromethyl)pyridine (pKa −4.84 ± 0.10) . This very low basicity indicates that the pyridine nitrogen is strongly deactivated by the combined electron-withdrawing effects of four halogen substituents, including the ortho-chlorines and the ring fluorine. The pKa difference exceeds one log unit relative to the non-fluorinated dichloro analog, meaning the target compound is approximately 12-fold less basic .
| Evidence Dimension | pKa (predicted, acid dissociation constant of the conjugate acid) |
|---|---|
| Target Compound Data | −5.92 ± 0.10 |
| Comparator Or Baseline | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine: −2.76 ± 0.10; 2,6-Dichloro-3-(trifluoromethyl)pyridine: −4.84 ± 0.10 |
| Quantified Difference | ΔpKa = −3.16 vs. mono-chloro analog; ΔpKa = −1.08 vs. non-fluorinated dichloro analog |
| Conditions | Predicted values (ACD/Labs or equivalent software); all values from ChemicalBook and ChemBK databases |
Why This Matters
A pKa below −5 means the compound will not protonate under any typical synthetic or biological conditions, eliminating acid-base side reactions during cross-coupling and simplifying non-aqueous workup compared to more basic analogs.
